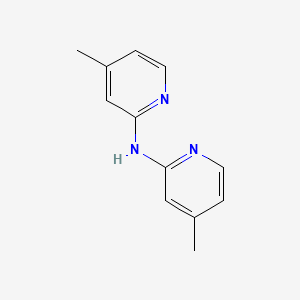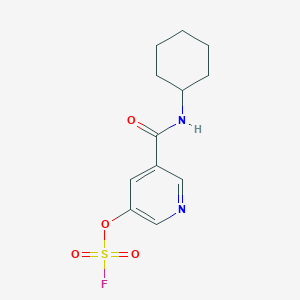
Bis(4-methylpyridin-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-methylpyridin-2-yl)amine: is an organic compound with the molecular formula C12H13N3 It is a derivative of pyridine, featuring two 4-methylpyridin-2-yl groups attached to an amine nitrogen
Mécanisme D'action
Target of Action
Bis(4-methylpyridin-2-yl)amine is a complex compound with potential biological activities. A structurally similar compound, ETHYL 4-[(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE, has been reported to interact with Nitric oxide synthase, both inducible and endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given its potential interaction with nitric oxide synthase, it may influence the nitric oxide signaling pathway . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission.
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
If it does interact with nitric oxide synthase, it could potentially influence the production of nitric oxide and thereby affect various physiological processes regulated by nitric oxide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-methylpyridin-2-yl)amine typically involves the coupling of 4-methylpyridine derivatives. One common method is the reaction of 4-methylpyridine with ammonia or primary amines under specific conditions to form the desired product. The reaction often requires a catalyst, such as palladium or nickel, and may be carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of high-throughput screening can optimize the reaction parameters, leading to higher yields and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-methylpyridin-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may have different chemical properties and applications.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or both of the pyridine rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and may be catalyzed by transition metals like palladium.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(4-methylpyridin-2-yl)amine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can serve as catalysts in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. These compounds can modulate the activity of specific enzymes, providing insights into their biological functions.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may act as antimicrobial or anticancer agents, targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the development of new catalytic processes.
Comparaison Avec Des Composés Similaires
Bis(2-pyridyl)amine: Similar to bis(4-methylpyridin-2-yl)amine but lacks the methyl groups on the pyridine rings.
Bis(4-chloropyridin-2-yl)amine: Contains chlorine atoms instead of methyl groups, which can alter its chemical properties and reactivity.
Bis(4-phenylpyridin-2-yl)amine: Features phenyl groups, providing different steric and electronic effects compared to methyl groups.
Uniqueness: this compound is unique due to the presence of methyl groups on the pyridine rings, which can influence its reactivity and the stability of its metal complexes. These methyl groups can also affect the compound’s solubility and overall chemical behavior, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
4-methyl-N-(4-methylpyridin-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-3-5-13-11(7-9)15-12-8-10(2)4-6-14-12/h3-8H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZBCAUUAFJNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/new.no-structure.jpg)

![N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE](/img/structure/B2829163.png)

![4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2829166.png)

![9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B2829168.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829171.png)
![8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one](/img/structure/B2829173.png)

![3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2829176.png)
![6-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2829179.png)
![[5-(4-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2829180.png)
